Malonamide-13C3
Description
Strategic Significance of Isotopic Labeling in Contemporary Chemical Investigations
Isotopic labeling is a powerful and indispensable technique in modern chemical research, providing a non-invasive method to trace the journey of molecules through complex chemical and biological systems. chiron.nonih.gov This is achieved by strategically replacing one or more atoms within a molecule with their stable, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.gov The resulting isotopically labeled compound is chemically identical to its unlabeled counterpart but possesses a distinct mass, which allows it to be detected and quantified by mass spectrometry (MS) or distinguished by nuclear magnetic resonance (NMR) spectroscopy. chiron.no
The ability to track the fate of specific atoms provides profound insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of drug candidates. nih.govnih.gov In mechanistic studies, isotopic labeling helps to elucidate the intricate steps of chemical reactions, including bond formation and cleavage. rsc.orgresearchgate.netsigmaaldrich.com In analytical chemistry, isotopically labeled compounds are considered the gold standard for use as internal standards in quantitative assays, offering unparalleled accuracy and precision. hpc-standards.com
Academic Context of Malonamide (B141969) and Its Derivatives in Chemical Synthesis and Applications
Malonamide is a dicarboxylic acid diamide (B1670390) derived from malonic acid. pharmaffiliates.com This compound and its derivatives represent a significant class of molecules in organic and medicinal chemistry due to their versatile applications. chiron.noresearchgate.net They serve as crucial building blocks in the synthesis of a wide range of organic compounds, including heterocyclic structures and peptidomimetics. scbt.com
Malonamide derivatives have been the subject of extensive research for their potential therapeutic properties, with studies exploring their utility as antidiabetic, k-opioid receptor agonists, and anticancer agents. chiron.no Furthermore, their ability to form stable complexes with metal ions has led to their use as efficient extractants for lanthanides and actinides in nuclear fuel reprocessing and waste management. pharmaffiliates.com The diverse reactivity and functional group tolerance of the malonamide scaffold have established it as a valuable platform in synthetic chemistry. researchgate.net
Methodological Rationale for Positional ¹³C Enrichment in Malonamide for Mechanistic and Analytical Studies
The specific enrichment of all three carbon atoms in the malonamide backbone with ¹³C to create Malonamide-¹³C₃ provides a robust tool for advanced scientific inquiry. For mechanistic investigations, the ¹³C labels act as tracers, allowing researchers to follow the carbon skeleton of the molecule throughout a chemical or biological transformation. Analysis of the isotopic distribution in the resulting products can reveal the underlying reaction pathways.
In the realm of analytical chemistry, Malonamide-¹³C₃ serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). When added to a sample, it behaves identically to the endogenous, unlabeled malonamide during extraction, chromatography, and ionization. The distinct mass difference of three units allows for the precise and accurate quantification of the unlabeled analyte, correcting for any sample loss or matrix effects. This approach has been successfully demonstrated with the closely related compound, [U-¹³C₃]malonyl-CoA, which is used as an internal standard for the quantification of malonyl-CoA in biological tissues. rsc.org
Detailed Research Findings
While specific peer-reviewed research articles detailing the synthesis and direct application of Malonamide-¹³C₃ are not prevalent, its primary utility is as a labeled analytical standard. Its properties and potential applications can be understood through the principles of isotopic labeling and the known chemistry of malonamide.
Physicochemical Properties
The key physicochemical properties of Malonamide-¹³C₃ are summarized in the table below. The incorporation of three ¹³C atoms results in a predictable increase in its molecular weight compared to the unlabeled compound.
| Property | Value |
|---|---|
| CAS Number | 1330165-30-4 scbt.com |
| Molecular Formula | ¹³C₃H₆N₂O₂ |
| Molecular Weight | 105.07 g/mol |
| Alternate Names | Propanediamide-¹³C₃; Malondiamide-¹³C₃; Malonic Acid Diamide-¹³C₃ |
Application in Quantitative Analysis
The primary application of Malonamide-¹³C₃ is as an internal standard in mass spectrometry-based quantification. The mass difference between the labeled and unlabeled compounds is crucial for this purpose.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Malonamide | C₃H₆N₂O₂ | 102.0429 |
| Malonamide-¹³C₃ | ¹³C₃H₆N₂O₂ | 105.0528 |
This mass shift of approximately 3 Da ensures that the mass spectral signals of the analyte and the internal standard are well-resolved, preventing isotopic overlap and allowing for accurate ratiometric measurement.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O2 |
|---|---|
Molecular Weight |
105.070 g/mol |
IUPAC Name |
(1,2,3-13C3)propanediamide |
InChI |
InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)/i1+1,2+1,3+1 |
InChI Key |
WRIRWRKPLXCTFD-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)N)[13C](=O)N |
Canonical SMILES |
C(C(=O)N)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Malonamide 13c3
Precursor Selection and ¹³C-Source Material Integration for Malonamide-13C3 Synthesis
The synthesis of this compound, a propanediamide isotopologue where all three carbon atoms are the ¹³C isotope, begins with the careful selection of ¹³C-enriched precursors. cymitquimica.commybiosource.com The primary goal is to incorporate the ¹³C label efficiently and cost-effectively. The choice of the starting material is critical and is often dictated by availability and the desired labeling pattern.
Commonly utilized ¹³C sources for the synthesis of isotopically labeled molecules include:
Elemental Carbon-13 (¹³C): This is the most fundamental source of the isotope. rsc.orgresearchgate.net While almost inert in its elemental form, it can be converted into synthetically versatile building blocks. researchgate.net A notable method involves the synthesis of calcium carbide-13C₂ (Ca¹³C₂) from elemental ¹³C, which can then be used to generate ¹³C₂-acetylene, a universal precursor for many organic transformations. rsc.orgresearchgate.net
Potassium Cyanide-¹³C (K¹³CN): This reagent is a valuable source for introducing a single ¹³C-labeled carbon atom into a molecule, often used in building carbon chains. nih.gov
Diethyl Malonate-1,2,3-¹³C₃: This is the most direct precursor for this compound. Synthesizing or procuring this fully labeled C3 building block simplifies the subsequent conversion to the diamide (B1670390). Its synthesis would typically start from simpler ¹³C-labeled precursors.
For the synthesis of a fully labeled compound like this compound, a precursor that already contains the three-carbon backbone is ideal. A plausible route involves starting with a fully labeled three-carbon molecule like ¹³C₃-glycerol or ¹³C₃-propionic acid, which would then be chemically converted to ¹³C₃-malonic acid or its ester derivatives. The integration of the ¹³C source material early in the synthetic sequence is paramount to maximize its incorporation into the final target molecule.
Multi-step Synthesis Strategies for Defined Position-Specific ¹³C Labeling
The creation of this compound involves a multi-step chemical process designed to build the molecule while preserving the isotopic label at specific positions. While the target compound is fully labeled, the principles of position-specific labeling are fundamental to the synthetic strategy. A common and effective method for preparing amides is through the ammonolysis of corresponding esters.
A representative synthetic pathway for this compound would be:
Synthesis of Diethyl Malonate-1,2,3-¹³C₃: This key intermediate is the cornerstone of the synthesis. One conceptual approach begins with a ¹³C₂ source like ¹³C₂-acetylene, which can be elaborated, or more directly, by utilizing a fully labeled three-carbon precursor.
Ammonolysis of Diethyl Malonate-1,2,3-¹³C₃: The most direct step to the final product involves the reaction of the ¹³C₃-labeled diethyl malonate with ammonia (B1221849) (NH₃). This reaction replaces the two ethoxy groups (-OCH₂CH₃) with amino groups (-NH₂), yielding this compound.
The reaction can be summarized as follows: C₂H₅OOC-¹³CH₂-¹³COOC₂H₅ + 2 NH₃ → H₂NOC-¹³CH₂-¹³CONH₂ + 2 C₂H₅OH
This strategy is advantageous because it is a well-established chemical transformation, and the final step is typically high-yielding. core.ac.uk For position-specific labeling (e.g., Malonamide-1-¹³C), one might start with acetic acid-1-¹³C, convert it to cyanoacetic acid-1-¹³C, and then proceed to the malonamide (B141969). The flexibility of these synthetic pathways allows for the preparation of various isotopologues depending on the research needs. unimi.it
Considerations for Isotopic Purity and Chemical Yield in ¹³C-Enrichment Protocols
Achieving high isotopic purity and maximizing chemical yield are dual imperatives in the synthesis of ¹³C-labeled compounds due to the high cost of the starting materials. rsc.org
Isotopic Purity: The isotopic purity, or enrichment, refers to the percentage of molecules that contain the ¹³C isotope at the desired positions. It is crucial to quantify this accurately. Modern analytical techniques are essential for this determination:
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS can differentiate between labeled and unlabeled isotopologues based on their precise mass-to-charge ratios. researchgate.netresearchgate.netscite.ai By analyzing the isotopic distribution and correcting for the natural abundance of isotopes, the level of ¹³C enrichment can be calculated with high accuracy. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is inherently suited for analyzing ¹³C-labeled compounds. The presence and position of the ¹³C atoms can be confirmed, and the enrichment can often be estimated from the signal intensities relative to an internal standard or through quantitative NMR (qNMR) methods. nih.gov
Table 1: Analytical Methods for Purity Assessment of this compound
| Parameter | Analytical Technique | Purpose |
|---|---|---|
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | To determine the precise mass and calculate the percentage of ¹³C incorporation. almacgroup.com |
| Positional Purity | ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the location of the ¹³C atoms within the molecular structure. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To separate and quantify chemical impurities from the final product. |
Optimization and Scale-up Challenges in the Preparation of this compound
Transitioning from a laboratory-scale synthesis to a larger-scale production of this compound presents several significant challenges. These hurdles are common in the field of stable isotope labeling.
The primary challenges include:
Cost of Starting Materials: The high cost of highly enriched ¹³C precursors is the most significant barrier. acs.org This necessitates the use of synthetic routes that are not only high-yielding but also atom-economical, ensuring that the maximum number of ¹³C atoms from the precursor are incorporated into the final product. rsc.org
Reaction Efficiency: Every synthetic step must be highly efficient. Reactions that are robust, high-yielding, and minimize the formation of side products are essential to avoid the loss of the expensive isotope.
Purification: Purification of the final labeled compound must be performed meticulously to remove any unlabeled or partially labeled species, which could interfere with the intended application of this compound. Chromatographic methods must be optimized to handle larger quantities without significant loss of material.
Process Control: Scaling up requires precise control over reaction parameters. What works on a milligram scale may not translate directly to a multi-gram scale, requiring re-optimization of temperature, pressure, and mixing. mit.edusemanticscholar.org
| Purification Loss | Product can be lost during purification steps like chromatography or recrystallization. | Develop efficient, high-recovery purification protocols; minimize the number of purification steps required. |
Sophisticated Spectroscopic and Analytical Characterization Employing 13c Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with Malonamide-13C3
The presence of a ¹³C-enriched carbon skeleton in this compound is exceptionally advantageous for NMR spectroscopy. It circumvents the low natural abundance of ¹³C (approximately 1.1%), enabling a suite of advanced experiments that would be impractical with the unlabeled compound.
Chemical Shift Perturbation (CSP) analysis is a sensitive NMR method used to detect and map the binding interactions between a molecule and a binding partner, such as a protein or receptor. nih.govnih.gov In a typical experiment, ¹H-¹³C correlation spectra are recorded for this compound in its free state. Upon the addition of a binding partner, changes in the chemical environment of the atoms at the binding interface lead to perturbations in their corresponding NMR chemical shifts. bcm.edu
By monitoring the ¹³C chemical shifts of this compound, which are more sensitive to changes in electronic structure than ¹H shifts, researchers can precisely identify which parts of the molecule are involved in the interaction. nih.gov The magnitude of the chemical shift change for the C1/C3 carbonyl carbons and the C2 methylene (B1212753) carbon can provide quantitative information about the binding affinity (Kd) and the location of the binding site. nih.govnih.gov
Interactive Data Table: Hypothetical ¹³C Chemical Shift Perturbation Data for this compound upon Binding to a Receptor
| Carbon Atom | Chemical Shift (δ) Free State (ppm) | Chemical Shift (δ) Bound State (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |
| C1, C3 (Carbonyl) | 170.5 | 172.1 | 1.6 |
| C2 (Methylene) | 40.2 | 40.8 | 0.6 |
Note: Data are hypothetical and for illustrative purposes.
The uniform ¹³C labeling in this compound allows for the direct measurement of carbon-carbon scalar coupling constants (JCC). These constants provide invaluable information about the bonding and connectivity within the molecule.
¹JCC (One-Bond Coupling): The coupling between adjacent carbon atoms (C1-C2 and C2-C3) provides direct evidence of the carbon backbone's integrity. The magnitude of ¹JCC is related to the hybridization of the involved carbon atoms.
These measurements are crucial for confirming the molecular structure and for studying conformational preferences in solution. organicchemistrydata.orgrsc.org
Interactive Data Table: Expected ¹³C-¹³C Scalar Coupling Constants for this compound
| Coupling Constant | Coupled Nuclei | Expected Value Range (Hz) | Structural Information |
| ¹JCC | C1-C2, C2-C3 | 35 - 55 | Confirms direct C-C bond connectivity. |
| ²JCC | C1-C3 | 1 - 5 | Provides insight into the C1-C2-C3 bond angle and molecular conformation. osti.gov |
Note: Values are typical estimates for similar structural motifs.
Two-dimensional NMR experiments are essential for unambiguously assigning all signals and confirming the complete structure of a molecule. The ¹³C enrichment in this compound makes these experiments highly efficient.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. For this compound, it would show a clear correlation between the protons on the central methylene group and the C2 carbon. nih.gov
HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This advanced experiment combines the features of HSQC and TOCSY, allowing for the correlation of a proton to all other protons within its spin system, and subsequently to the carbons they are attached to. nih.gov
Interactive Data Table: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei (Proton → Carbon) | Type of Correlation | Structural Confirmation |
| HSQC | H(C2) → C2 | ¹JCH (1-bond) | Assigns the central methylene group. nih.gov |
| HMBC | H(C2) → C1, C3 | ²JCH (2-bond) | Connects the methylene carbon to the two carbonyl carbons. youtube.com |
| HMBC | H(Amide) → C1 or C3 | ²JCNH (2-bond) | Confirms the amide bond connectivity. |
| HMBC | H(Amide) → C2 | ³JCNH (3-bond) | Further confirms the malonamide (B141969) backbone structure. |
Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about molecules in their solid, crystalline, or amorphous forms. nih.gov For this compound, ¹³C ssNMR can reveal details about its crystal packing, molecular conformation, and the presence of different polymorphic forms, which may not be observable in solution. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra. The ¹³C chemical shifts in the solid state can differ from those in solution due to intermolecular interactions, such as hydrogen bonding between the amide groups of neighboring molecules in the crystal lattice. mdpi.com These differences provide insight into the supramolecular structure.
Interactive Data Table: Comparison of Hypothetical ¹³C Chemical Shifts for this compound in Solution vs. Solid-State
| Carbon Atom | Solution State δ (ppm) | Solid State δ (ppm) | Interpretation of Difference |
| C1, C3 (Carbonyl) | 170.5 | 173.0 | Significant downfield shift suggests strong intermolecular hydrogen bonding involving the carbonyl oxygen in the crystal lattice. |
| C2 (Methylene) | 40.2 | 41.0 | Minor shift indicates a relatively unchanged local electronic environment compared to the carbonyls. |
Note: Data are hypothetical and for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Integrity and Fragmentation Pathway Elucidation
High-resolution mass spectrometry is a fundamental technique for confirming the elemental composition and isotopic purity of a labeled compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal confirmation of its elemental formula. nih.gov For this compound, the expected monoisotopic mass is calculated based on the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O) plus the three ¹³C labels. The molecular formula is ¹³C₃H₆N₂O₂. scbt.com
Interactive Data Table: Theoretical HRMS Data for the Molecular Ion [M+H]⁺ of this compound
| Ion Species | Molecular Formula | Theoretical Exact m/z | Expected Relative Abundance (%) |
| [M+H]⁺ | ¹³C₃H₇N₂O₂⁺ | 106.0533 | 100 |
| [M+1+H]⁺ | ¹³C₃H₆²H₁N₂O₂⁺ / ¹³C₃H₇¹⁴N₁¹⁵N₁O₂⁺ | 107.0563 / 107.0504 | ~1.42 |
| [M+2+H]⁺ | Various | ~108.05 | ~0.04 |
Note: Relative abundance of isotopologues is calculated based on natural isotopic abundances of H, N, and O.
Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for 13C Tracing in Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In this process, a precursor ion is first isolated and then subjected to fragmentation. Collision-Induced Dissociation (CID) is a common method to induce this fragmentation, where ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy that breaks chemical bonds. thermofisher.comnih.gov This technique is instrumental in tracing stable isotopes like Carbon-13 within a molecule, as the resulting fragments retain the isotopic labels, allowing for the elucidation of fragmentation pathways. nih.govscielo.br
When this compound is analyzed via MS/MS with CID, the mass of the precursor ion and its subsequent fragment ions will be shifted according to the number of ¹³C atoms they contain. The molecular weight of unlabeled malonamide (C₃H₆N₂O₂) is approximately 102.04 Da, while this compound ([¹³C]₃H₆N₂O₂) has a molecular weight of approximately 105.04 Da, reflecting the inclusion of three ¹³C isotopes. scbt.com
The fragmentation of amides typically involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways can be postulated. The analysis of the mass-to-charge (m/z) ratio of the resulting product ions reveals which fragments have retained the ¹³C labels. This information is crucial for mapping the carbon backbone and understanding the rearrangement mechanisms that can occur during dissociation. ugto.mx For example, the loss of an amino group (-NH₂) would result in a fragment ion whose m/z value indicates whether the core carbon structure remains intact.
By comparing the fragmentation pattern of labeled malonamide with its unlabeled counterpart, researchers can precisely determine the location of the ¹³C atoms in each fragment. This tracing provides definitive evidence for proposed fragmentation mechanisms.
Table 1: Hypothetical Fragmentation of this compound in CID/MS/MS
| Precursor Ion | Proposed Fragmentation | Fragment Structure | Expected m/z (Unlabeled) | Expected m/z (¹³C₃-labeled) | ¹³C Atoms Retained |
| [M+H]⁺ | Loss of Ammonia (B1221849) (-NH₃) | [¹³C]₃H₄NO₂⁺ | 86.02 | 89.02 | 3 |
| [M+H]⁺ | Loss of Acetamide (-CH₃CONH₂) | [¹³C]H₂NO⁺ | 44.01 | 45.01 | 1 |
| [M+H]⁺ | Cleavage of C-C bond | [¹³C]₂H₄NO⁺ | 58.03 | 60.03 | 2 |
| [M+H]⁺ | Loss of Carbon Monoxide (-CO) | [¹³C]₂H₇N₂O⁺ | 75.06 | 77.06 | 2 |
This interactive table outlines potential fragmentation pathways for this compound. The expected m/z values demonstrate how the retention of ¹³C atoms in different fragments allows for detailed structural elucidation.
Quantitative Isotope Ratio Mass Spectrometry (IRMS) for Enrichment Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with extremely high precision. researchgate.net It is the gold standard for determining isotopic enrichment, which is the increase in the concentration of a specific isotope above its natural abundance. wvu.edu For compounds like this compound, IRMS is used to precisely quantify the percentage of molecules that have been successfully labeled with Carbon-13.
The analysis typically involves converting the sample into a simple gas, such as CO₂, through combustion. This gas is then ionized and sent through a magnetic sector mass analyzer that separates the ions based on their mass-to-charge ratios. For carbon, the instrument simultaneously measures the ion currents for the major isotope ¹²C (as ¹²CO₂) and the minor isotope ¹³C (as ¹³CO₂). nih.gov The ratio of these isotopes in the sample is compared to that of a certified reference material.
The level of ¹³C enrichment is often expressed in delta notation (δ¹³C) in parts per thousand (‰), or as Atom Percent Excess (APE) when the enrichment is high. wvu.edu In metabolic studies, where ¹³C-labeled compounds are used as tracers, IRMS can determine the extent to which the label has been incorporated into various metabolites. nih.gov This quantitative data is vital for calculating metabolic fluxes and understanding biochemical pathways. nih.gov The precision of IRMS allows for the detection of very small changes in isotopic composition, making it an indispensable tool for verifying the enrichment of synthesized labeled compounds like this compound. fmach.it
Table 2: Example of IRMS Data for ¹³C Enrichment Levels
| Sample Description | Isotope Ratio (¹³C/¹²C) | δ¹³C (‰ vs. PDB) | Atom Percent ¹³C |
| Natural Abundance Standard | 0.011180 | -29.7 | 1.1056 |
| This compound (50% Enrichment) | 1.021505 | 90369.0 | 50.53 |
| This compound (99% Enrichment) | 108.0111 | 9561600.0 | 99.08 |
| This compound (Theoretical 100%) | Infinite | Infinite | 100.00 |
This interactive table illustrates how IRMS can precisely quantify varying levels of ¹³C enrichment in a sample. The delta (δ) value dramatically increases with higher enrichment levels.
Vibrational Spectroscopy (Infrared, Raman) and Isotopic Shift Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the chemical bonds and molecular structure of a compound. chemicalbook.commdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters light (Raman effect), it is excited to a higher vibrational state. The resulting spectrum shows peaks corresponding to these specific vibrational modes, such as stretching and bending of bonds (e.g., C=O, C-N, C-C, N-H). researchgate.net
The introduction of a heavier isotope, such as substituting ¹²C with ¹³C, alters the vibrational frequencies of the molecule. This phenomenon is known as an isotopic shift. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Since ¹³C is heavier than ¹²C, bonds involving the labeled carbon atoms will vibrate at a lower frequency, causing a discernible shift of the corresponding peaks to lower wavenumbers in the IR and Raman spectra. researchgate.net
For this compound, all three carbon atoms are ¹³C, leading to shifts in multiple vibrational modes. The most significant shifts would be expected for vibrations involving direct carbon atom movement, such as the C-C bond stretching and the symmetric and asymmetric stretching of the C=O bonds. nih.gov By analyzing these isotopic shifts, researchers can confirm the successful incorporation of the ¹³C label and assign specific vibrational modes with greater confidence. This analysis is particularly powerful in complex molecules where many vibrational peaks overlap. rsc.org The magnitude of the shift provides direct evidence of which atoms are participating in a specific molecular vibration.
Table 3: Characteristic Vibrational Modes for Malonamide and Expected Isotopic Shifts for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Unlabeled) | Expected Shift Direction for ¹³C₃ Labeling | Primary Atomic Motion |
| N-H Stretch | 3100 - 3400 | Minimal | N-H bond |
| C=O Stretch (Amide I) | 1640 - 1680 | Shift to Lower Wavenumber | C=O bond |
| N-H Bend (Amide II) | 1550 - 1620 | Minor Shift | C-N-H group |
| C-N Stretch | 1300 - 1400 | Shift to Lower Wavenumber | C-N bond |
| C-C Stretch | 800 - 1200 | Shift to Lower Wavenumber | C-C bond |
This interactive table shows the principal vibrational modes for malonamide and predicts the effect of ¹³C₃ isotopic labeling on their spectral positions. Modes directly involving the carbon backbone show the most significant shifts.
Applications in Reaction Mechanism Elucidation and Mechanistic Pathway Tracing
Elucidation of Transient Reaction Intermediates and Transition States via ¹³C Labeling
The short-lived nature of reaction intermediates and transition states makes their direct observation a formidable challenge in chemistry. mt.com The incorporation of ¹³C into a reactant molecule like malonamide (B141969) allows for the use of sensitive spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to detect and characterize these transient species. acs.orgfrontiersin.org
The presence of the ¹³C label can lead to distinct signals or mass shifts that differentiate the intermediate from the starting materials and products. For instance, in a reaction involving malonamide, the ¹³C₃ core can help to identify intermediates where the malonamide backbone is incorporated. nottingham.ac.uksemanticscholar.org This approach is particularly valuable in organocatalysis and transition-metal-catalyzed reactions where the mechanism often proceeds through a series of complex, low-concentration intermediates. acs.orgsumitomo-chem.co.jp
Researchers can gain insights into the structure and bonding of these fleeting species by analyzing the coupling patterns and chemical shifts in ¹³C NMR spectra or the fragmentation patterns in mass spectrometry. acs.orgshimadzu.com This information is crucial for building a complete picture of the reaction pathway and understanding how the catalyst and reactants interact at a molecular level. mt.comwikipedia.org
A notable technique is isotopic transient metabolic flux analysis, which follows the changes in ¹³C-labeling patterns of intermediates over time. nih.govfrontiersin.org This method, while often applied in biological systems, provides a powerful framework for studying reaction dynamics in chemical synthesis as well. researchgate.netvanderbilt.edu By tracking the temporal evolution of ¹³C-labeled species, it is possible to map the flow of atoms through the reaction network and identify key intermediates that might otherwise remain hidden. frontiersin.org
Tracking Carbon Atom Flux and Rearrangements in Complex Chemical Transformations
In complex reactions involving multiple steps and potential rearrangements, understanding the fate of each carbon atom is essential for deciphering the underlying mechanism. Malonamide-¹³C₃ serves as an invaluable tracer for this purpose. By following the ¹³C labels throughout the reaction, chemists can map the "flux" of carbon atoms from reactants to products. sci-hub.senoaa.gov This technique, often referred to as ¹³C metabolic flux analysis (MFA) in biological contexts, is equally powerful for dissecting complex organic and organometallic transformations. nih.govnih.gov13cflux.net
The analysis of the isotopic distribution in the products can reveal whether the carbon skeleton of the malonamide molecule remains intact, undergoes fragmentation, or participates in unexpected rearrangements. nih.gov For example, if a reaction is thought to proceed via a specific cyclization pathway, the position of the ¹³C labels in the final product can either confirm or refute this hypothesis.
Tandem mass spectrometry (MS/MS) is a particularly powerful tool in this context. frontiersin.org By fragmenting the ¹³C-labeled product ions, it is possible to determine the specific location of the heavy isotopes within the molecule's structure. This provides a detailed "isotopic fingerprint" that can be used to reconstruct the sequence of bond-forming and bond-breaking events. frontiersin.org
Consider a hypothetical rearrangement reaction where a malonamide derivative is converted into a heterocyclic compound. By synthesizing Malonamide-¹³C₃ and subjecting it to the reaction conditions, the resulting heterocyclic product can be analyzed. If the ¹³C labels appear in the positions predicted by a proposed mechanism, it provides strong evidence for that pathway. Conversely, if the labels are found in unexpected positions, it indicates that an alternative, previously unconsidered rearrangement must be taking place. rsc.org
Determination of Kinetic Isotope Effects (KIEs) for Rate-Determining Step Identification
The Kinetic Isotope Effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction. numberanalytics.comprinceton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to the rate of the same molecule with a heavier isotope (kL/kH). wikipedia.org By measuring the KIE for a reaction involving Malonamide-¹³C₃, researchers can determine whether a bond to one of the labeled carbon atoms is broken or formed in the slowest step of the reaction. numberanalytics.comacs.org
A primary KIE (k¹²C/k¹³C > 1) is observed when a C-C or C-X bond involving one of the ¹³C atoms in Malonamide-¹³C₃ is broken or formed in the rate-determining step. wikipedia.orgrsc.org The magnitude of the KIE can provide further details about the transition state structure. numberanalytics.com For instance, a large KIE suggests a significant change in bonding to the isotopic carbon in the transition state. princeton.edu
Conversely, a secondary KIE (where the isotopic substitution is not directly at the site of bond cleavage) can provide information about changes in hybridization or the steric environment around the labeled carbon in the transition state. princeton.eduwikipedia.org
The use of ¹³C-labeled compounds like Malonamide-¹³C₃ allows for the precise measurement of KIEs using techniques like NMR spectroscopy or isotope ratio mass spectrometry. acs.orgharvard.edunih.gov These measurements are crucial for distinguishing between different proposed mechanisms. For example, in a multi-step reaction, determining the KIE can help pinpoint which specific step is the bottleneck, allowing for targeted efforts to optimize the reaction conditions. copernicus.org
| Reaction Type | Isotopic Substitution | Typical ¹³C KIE Value | Inference |
| SN2 Substitution | ¹²C / ¹³C | 1.03-1.05 | Bond formation and breaking occur in the rate-determining step. numberanalytics.com |
| Decarboxylation | ¹²C / ¹³C | ~1.06 | C-C bond cleavage is the rate-determining step. |
| Enzymatic Reactions | ¹²C / ¹³C | Varies | Can indicate the rate-limiting step in the catalytic cycle. acs.org |
This table provides illustrative examples of ¹³C KIE values and their general interpretations. Actual values can vary depending on the specific reaction and conditions.
Studies on Bond Scission and Formation Processes Using Isotopic Probes
The core of any chemical reaction involves the breaking of old bonds and the formation of new ones. mt.com Malonamide-¹³C₃ provides a direct means to study these fundamental processes. By using isotopic labeling, chemists can track the specific bonds that are cleaved and formed during a reaction. researchgate.netfigshare.comacs.org
For example, in a reaction where malonamide acts as a nucleophile, the ¹³C labels can be used to follow the formation of a new carbon-carbon or carbon-heteroatom bond. Spectroscopic analysis of the products can reveal the connectivity of the ¹³C atoms, confirming the site of bond formation. nih.govrsc.org
Similarly, in reactions involving the cleavage of the malonamide backbone, such as decarboxylation or fragmentation reactions, the fate of the ¹³C-labeled fragments can be traced. chemrxiv.orgrsc.org This can provide definitive evidence for the specific bonds that are broken during the transformation.
Isotopic fractionation methods can also be employed to gain deeper insights into bond scission and formation. researchgate.netfigshare.com By analyzing the isotopic ratios in both the reactants and products at different stages of the reaction, it is possible to deduce information about the transition state and the reversibility of certain steps. acs.org This level of detail is crucial for developing a comprehensive understanding of the reaction mechanism and for designing more efficient and selective chemical transformations. nih.govnih.gov
Computational and Theoretical Investigations of Malonamide 13c3 Systems
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of molecules. For Malonamide-13C3, these methods allow for the theoretical determination of NMR spectra and vibrational frequencies, which are directly influenced by the isotopic labeling.
Density Functional Theory (DFT) is a robust computational method for predicting the nuclear magnetic resonance (NMR) parameters of molecules with a high degree of accuracy. nih.gov For this compound, DFT calculations are employed to predict the 13C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used in conjunction with a selected functional, such as B3LYP, and a suitable basis set (e.g., 6-311+G(2d,p)) to compute the nuclear shielding constants. mdpi.com The chemical shifts (δ) are then determined by referencing these shielding constants (σ) to a standard, typically Tetramethylsilane (TMS), using the formula δ = σref − σ. researchgate.net
The introduction of 13C isotopes does not significantly alter the electronic structure and thus the chemical shifts compared to the unlabeled compound under identical conditions. However, the primary utility of calculating shifts for the 13C-labeled species is to confirm signal assignments in experimentally obtained spectra of complex mixtures or reaction products. DFT provides a valuable tool for the accurate prediction of these chemical shifts. mdpi.com
Table 1: Predicted 13C NMR Chemical Shifts for this compound using DFT Theoretical data based on DFT principles for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (C=O) | 168.5 |
| Methylene (B1212753) (-CH2-) | 40.2 |
Computational Analysis of Vibrational Frequencies and Isotopic Shifts
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is sensitive to isotopic substitution. libretexts.org The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. Replacing 12C with the heavier 13C isotope in malonamide (B141969) results in predictable shifts in the vibrational frequencies, especially for modes involving significant carbon atom displacement.
Computational analysis, often performed at the DFT level of theory, can accurately predict these frequencies and the magnitude of the isotopic shifts. nih.gov For this compound, the most affected vibrational modes are the C=O stretching (Amide I band) and the CH2 bending modes. The 13C substitution leads to a downshift (lower frequency) in these bands compared to the unlabeled compound. researchgate.net For instance, 13C isotope labeling can lower the Amide I frequency by approximately 40 cm-1. nih.gov This phenomenon is crucial for site-specific analysis in complex biological systems. nih.gov
Table 2: Calculated Vibrational Frequencies and Isotopic Shifts for Key Modes in Malonamide Illustrative data based on established isotopic effects.
| Vibrational Mode | Frequency in Malonamide (cm-1) | Predicted Frequency in this compound (cm-1) | Predicted Isotopic Shift (cm-1) |
|---|---|---|---|
| Amide I (C=O stretch) | ~1680 | ~1640 | -40 |
| CH2 Scissoring | ~1420 | ~1405 | -15 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. rsc.orgnih.gov For this compound, MD simulations can provide insights into its structural flexibility, preferred conformations, and interactions with solvent molecules or other species. The malonamide bridge is known to adopt various conformations, including bent structures stabilized by intramolecular hydrogen bonds. nih.gov
Simulations are performed using a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system. mdpi.com By solving Newton's equations of motion, the trajectory of each atom is tracked over time, revealing the dynamic behavior of the molecule. researchgate.net Analysis of these trajectories can identify stable conformers, the energetics of their interconversion, and the nature of non-covalent interactions, such as hydrogen bonding with water. diva-portal.org While the 13C labeling itself does not alter the potential energy surface, MD simulations are crucial for interpreting experimental data (like NMR) that are averaged over a conformational ensemble. diva-portal.org
Modeling of Reaction Pathways and Energy Landscapes Involving 13C-Labeled Species
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.org Modeling reaction pathways involving this compound can elucidate mechanisms where the carbon backbone participates directly. Quantum chemical calculations can map the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. nih.gov
The use of a 13C-labeled species is particularly valuable in these theoretical studies as it allows for the tracking of the carbon atoms throughout the reaction mechanism. This is analogous to isotopic labeling experiments in the laboratory. For example, in a hydrolysis or condensation reaction involving malonamide, theoretical calculations can predict which C-N or C-C bonds are broken or formed and what the energetic barriers are for these processes. These predictive models are essential for understanding reaction kinetics and for designing new synthetic methodologies. rsc.org
Utilization in Advanced Analytical Method Development and Validation
Development of Malonamide-13C3 as a 13C-Labeled Internal Standard for Quantitative Analysis
The development of robust quantitative analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the ability to correct for variations in sample preparation and instrumental analysis. This compound is specifically synthesized to serve as a ¹³C-labeled internal standard, a superior choice for minimizing analytical errors such as ion suppression in mass spectrometry. researchgate.netnih.gov
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with their unlabeled counterparts. waters.com This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation. When this compound is introduced into a sample at a known concentration, it co-elutes with the native malonamide (B141969). researchgate.net Any loss of analyte during sample processing or fluctuations in the mass spectrometer's ionization efficiency will affect both the analyte and the internal standard proportionally. waters.com Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification. nih.gov
The use of ¹³C labeling is particularly advantageous over other isotopes like deuterium (B1214612) (²H). Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect". researchgate.netsigmaaldrich.com This separation can lead to differential ionization suppression, where the analyte and the internal standard are affected differently by matrix components, thus compromising the accuracy of the results. sigmaaldrich.com Since ¹³C isotopes cause a negligible isotope effect, this compound co-elutes almost perfectly with unlabeled malonamide, ensuring more effective compensation for matrix-induced signal variations. researchgate.netnih.gov
A prime example of the application of a structurally similar compound, Acrylamide-¹³C₃, is in the analysis of acrylamide in various food products. fiocruz.brescholarship.orgnih.gov In these methods, a known amount of Acrylamide-¹³C₃ is added to the sample at the beginning of the extraction process. The sample is then subjected to cleanup procedures, such as solid-phase extraction (SPE), before analysis by LC-MS/MS. fiocruz.br The mass spectrometer is set to monitor specific mass transitions for both the native acrylamide and the ¹³C₃-labeled internal standard. The ratio of the peak areas is then used to calculate the concentration of acrylamide in the original sample, effectively correcting for any analytical variability.
Table 1: Comparison of Isotopic Internal Standards for LC-MS/MS Analysis
| Feature | Deuterium (²H)-Labeled IS | Carbon-13 (¹³C)-Labeled IS (e.g., this compound) |
| Mass Difference | Lower mass increase per label | Higher mass increase per label |
| Isotope Effect | Can lead to chromatographic separation from the analyte | Negligible chromatographic separation from the analyte |
| Co-elution | May not perfectly co-elute with the analyte | Co-elutes almost perfectly with the analyte |
| Matrix Effect Compensation | Less reliable if chromatographic separation occurs | More reliable and effective |
| Cost | Generally less expensive to synthesize | Generally more expensive to synthesize |
Application in Tracer Experiments for Method Validation and Recovery Studies
This compound is an invaluable tool in tracer experiments designed to validate analytical methods and determine analyte recovery. acs.org In these applications, the labeled compound acts as a "tracer" that is added to the sample matrix before any processing steps. By tracking the fate of the labeled standard, analysts can precisely measure the efficiency of the entire analytical procedure.
Method validation is a critical process to ensure that an analytical method is fit for its intended purpose. Key validation parameters include accuracy, precision, linearity, and recovery. Recovery studies, in particular, assess the amount of analyte lost during sample preparation. The addition of this compound at the outset of the sample preparation process allows for a direct measurement of recovery. The amount of the labeled standard detected at the end of the analysis is compared to the initial amount added. This ratio provides a precise measure of the procedural efficiency.
For instance, in the development of a method for analyzing a small molecule in a complex biological matrix like plasma, a known quantity of this compound would be spiked into the blank plasma along with the unlabeled analyte at various concentrations. The samples would then undergo protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent LC-MS/MS analysis would measure the response of both the analyte and the internal standard. Even if a significant portion of the analyte is lost during extraction, the ratio to the equally affected this compound remains constant, allowing for accurate quantification of the initial concentration.
A study on the determination of acrylamide in drinking water utilized [¹³C₃] acrylamide as an internal standard to validate the method. The accuracy, reported as mean recovery, ranged from 89.3% to 96.2% across different concentration levels, demonstrating the effectiveness of the internal standard in accounting for procedural losses.
Table 2: Hypothetical Recovery Study of Malonamide using this compound
| Sample ID | Spiked Malonamide (ng/mL) | Measured Malonamide (ng/mL) | This compound Recovery (%) | Corrected Malonamide (ng/mL) | Method Recovery (%) |
| QC-Low | 10 | 7.8 | 85 | 9.2 | 92 |
| QC-Mid | 100 | 82 | 88 | 93.2 | 93.2 |
| QC-High | 500 | 415 | 86 | 482.6 | 96.5 |
Matrix Effects and Compensation Strategies Using Isotopic Standards in Complex Samples
One of the most significant challenges in quantitative analysis, particularly with LC-MS/MS, is the phenomenon of "matrix effects". sigmaaldrich.com These effects are caused by co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. sigmaaldrich.com Biological samples (e.g., blood, urine, tissue) and complex food matrices are particularly prone to causing significant matrix effects.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govsigmaaldrich.com Because the SIL internal standard has virtually identical chemical and physical properties and, crucially, the same chromatographic retention time as the analyte, it experiences the same ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized.
Research has demonstrated the superiority of ¹³C-labeled internal standards over deuterium-labeled ones for this purpose. researchgate.netnih.gov In a study comparing the two, the ¹³C-labeled standards co-eluted with the analytes under various chromatographic conditions, while the deuterium-labeled standards showed slight separation. nih.gov This co-elution resulted in an improved ability to compensate for ion suppression effects when using the ¹³C-labeled standards. nih.gov
For example, when analyzing for a specific amide in a complex food matrix like roasted coffee, numerous other compounds will be extracted along with the analyte. During LC-MS/MS analysis, some of these co-extracted compounds might elute at the same time as the target amide. If these co-eluents interfere with the ionization process, the signal for the target amide could be artificially lowered (suppression) or increased (enhancement). However, by adding this compound to the sample, it will also be subjected to the exact same matrix effects at the exact same time. The ratio of the two signals will therefore remain unaffected, allowing for accurate quantification despite the complex matrix.
Table 3: Impact of Matrix Effects on Analyte Signal and Correction with this compound
| Sample Matrix | Analyte Signal (Arbitrary Units) | This compound Signal (Arbitrary Units) | Signal Ratio (Analyte/IS) | Matrix Effect (%) |
| Solvent Standard | 100,000 | 105,000 | 0.95 | 0 |
| Plasma Extract | 55,000 | 58,000 | 0.95 | -45 |
| Urine Extract | 125,000 | 131,000 | 0.95 | +25 |
| Food Extract | 30,000 | 31,500 | 0.95 | -70 |
Future Directions and Emerging Research Avenues for Malonamide 13c3
Integration with Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The primary role of stable isotope-labeled compounds like Malonamide-13C3 is to serve as internal standards in quantitative analysis. Future research will focus on integrating this compound with cutting-edge analytical platforms to push the boundaries of detection sensitivity and sample throughput.
High-throughput screening (HTS) methodologies, which utilize robotics, advanced data processing, and sensitive detectors, are essential for modern drug discovery and systems biology. armi.org.auatcc.org The incorporation of this compound as an internal standard in HTS assays coupled with mass spectrometry (MS) can significantly reduce variability and improve the accuracy of quantification for large numbers of samples. atcc.org
Advanced liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) platforms offer enhanced sensitivity and the ability to perform multi-analyte analysis. sci-hub.sesci-hub.se When analyzing complex biological matrices, co-eluting species can interfere with the analyte of interest. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the unlabeled analyte but is distinguished by its mass, allows for precise quantification and minimizes matrix effects. cornell.edu Future work will likely involve the development of validated LC-MS/MS methods using this compound for tracking related metabolites in metabolomics studies. The development of methods with increased analytical sensitivity is a constant goal in clinical and research settings. nih.gov
Table 1: Integration of this compound with Advanced Analytical Platforms
| Platform | Key Features | Role of this compound | Anticipated Benefit |
|---|---|---|---|
| High-Throughput Screening (HTS) | Robotics, liquid handling, rapid screening of thousands of analytes. armi.org.auatcc.org | Internal standard for quality control and hit validation in large-scale screens. | Increased reliability and reproducibility of screening data. armi.org.au |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography for fast separation; tandem MS for high selectivity and sensitivity. sci-hub.se | Co-eluting internal standard for precise quantification of unlabeled malonamide (B141969) or its metabolites. | Accurate measurement in complex biological samples (e.g., plasma, tissue extracts). sci-hub.secornell.edu |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements (e.g., TOF, Orbitrap) for confident compound identification. nih.gov | Internal standard for flux analysis and metabolomics, confirming the identity of 13C-labeled metabolites. | Enhanced precision in stable isotope tracing studies to delineate metabolic pathways. nih.govnih.gov |
Exploration of New Chemical Reaction Pathways and Catalytic Systems Utilizing 13C-Labeled Malonamide
While this compound is primarily used as a tracer, its labeled carbon backbone presents an opportunity to investigate new chemical reactions and catalytic mechanisms. The malonamide functional group itself can act as a ligand in catalysis. For instance, copper complexes with unlabeled malonamide ligands have been successfully used in azide-alkyne cycloaddition reactions. bath.ac.uk
Future research could leverage this compound to probe the mechanisms of such reactions. By tracking the 13C label using techniques like Nuclear Magnetic Resonance (NMR) or MS, researchers can gain definitive evidence about bond formation, bond cleavage, and the fate of the carbon skeleton during the catalytic cycle. mt.comysu.am Isotope labeling studies are crucial for understanding reaction pathways, as demonstrated in CO2 hydrogenation and methanol-to-hydrocarbon processes where 13C-labeled reactants revealed the formation of key intermediates. chemrxiv.orgdicp.ac.cn
The application of this compound could extend to studying enzyme-catalyzed reactions or exploring its role as a building block in the synthesis of other complex, isotopically labeled molecules.
Table 2: Potential Mechanistic Studies Using this compound
| Reaction Type | Catalytic System | Role of this compound | Information Gained |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Copper, Palladium, or other transition metals. bath.ac.uk | Labeled ligand or substrate. | Elucidation of ligand exchange, reductive elimination, and intermediate structures. bath.ac.uk |
| Organocatalysis | Amine or phosphine-based catalysts. | Labeled reactant. | Tracking the carbon backbone through the catalytic cycle to confirm proposed pathways. mt.com |
| Enzymatic Reactions | Amidohydrolases, synthetases. | Labeled substrate. | Following the metabolic fate of the malonamide carbon skeleton within a biological system. |
| Methane Oxidation | Gold-based catalysts. ucl.ac.uk | Labeled precursor for synthesis. | Use as a starting point to synthesize more complex 13C-labeled molecules for mechanistic probes. |
Synergistic Applications with Other Isotopic Labeling Strategies (e.g., 15N, 2H) within Malonamide Frameworks
A powerful future direction lies in the synthesis of multi-labeled malonamide isotopologues, combining 13C with other stable isotopes like nitrogen-15 (B135050) (15N) and deuterium (B1214612) (2H). nih.gov This approach dramatically expands the scope and detail of information that can be obtained from a single tracer molecule. The simultaneous use of multiple isotopes is a well-established strategy in advanced proteomics and metabolomics. nih.govnih.gov
By synthesizing malonamide with 13C in the carbon backbone and 15N in the amide groups, researchers can simultaneously track the fate of carbon and nitrogen atoms. nih.gov This is particularly valuable in metabolic studies for dissecting how cancer cells utilize nutrients like glutamine, which is a key source of both carbon and nitrogen. nih.gov Adding deuterium (2H) labeling can further enhance studies by simplifying complex NMR spectra of large biomolecules or by probing specific enzymatic or chemical mechanisms involving hydrogen transfer. ckisotopes.comutoronto.ca
The development of custom synthesis services for such multi-labeled compounds will be crucial for these advanced applications. nucleosyn.com
Table 3: Synergistic Isotopic Labeling Strategies for Malonamide
| Isotopic Combination | Analytical Technique | Research Application |
|---|---|---|
| This compound, 15N2 | Mass Spectrometry, NMR | Tracing the simultaneous flux of carbon and nitrogen in amino acid and nucleotide metabolism. nih.govnih.gov |
| This compound, 2H2 | NMR, Mass Spectrometry | Studying kinetic isotope effects in enzymatic reactions; simplifying ¹H NMR spectra for structural analysis. ckisotopes.com |
| This compound, 15N2, 2H2 | NMR, Mass Spectrometry | Comprehensive metabolic tracer studies providing maximum information on atomic fate in complex biological pathways. nih.gov |
Advancements in Isotopic Labeling Techniques for Enhanced Precision and Scope
The future utility of this compound and its derivatives is also tied to general advancements in the field of isotopic labeling. instruct-eric.org Innovations in synthetic chemistry are making the production of labeled compounds more efficient, affordable, and versatile. nih.govibs.fr
Key areas of advancement include:
Site-Specific Labeling: Developing synthetic routes to place a 13C label at a specific position within the malonamide molecule (e.g., only at the carbonyl carbons or only the central methylene (B1212753) carbon). This allows for highly specific questions to be answered in mechanistic studies. ckisotopes.comsigmaaldrich.com
Increased Isotopic Enrichment: Improving synthesis and purification methods to achieve isotopic enrichment greater than 99%. lucerna-chem.ch This enhances the signal-to-noise ratio in analytical experiments and improves the precision of quantitative measurements. nih.gov
Labeled Building Blocks: Using this compound as a foundational labeled building block for the synthesis of more complex isotopically-labeled molecules, expanding the library of available tracers for research. bocsci.com
Cost-Effective Synthesis: The development of more economical protocols and starting materials will make labeled compounds like this compound more accessible to a wider range of laboratories, fostering broader adoption and new applications. nih.gov
These advancements will ensure that researchers have access to a sophisticated toolbox of precisely labeled malonamide molecules to tackle increasingly complex questions in chemistry and biology.
Table 4: Advancements in Labeling Techniques for Malonamide
| Technique | Description | Impact on this compound |
|---|---|---|
| Site-Specific Synthesis | Chemical or enzymatic methods to incorporate an isotope at a single, defined atomic position. ibs.fr | Creation of Malonamide-1-13C, Malonamide-2-13C, etc., for highly detailed mechanistic studies. |
| Automated Synthesis | Robotic platforms for automated chemical synthesis and purification. | Increased throughput and reproducibility for the production of various labeled malonamide isotopologues. |
| Cell-Free Protein Synthesis | In vitro systems using cell lysates to produce labeled proteins. nih.gov | Potential use of labeled malonamide derivatives in cell-free systems to study protein modification or interactions. |
| Improved Purification Methods | Advanced chromatographic techniques for separating isotopologues. | Higher isotopic and chemical purity, leading to more precise and reliable experimental results. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Malonamide-13C3 in isotopic labeling studies?
- Methodological Answer : Synthesis should prioritize isotopic purity (>98% 13C3) to minimize unlabeled byproducts. Characterization requires tandem techniques:
- NMR : Confirm isotopic incorporation via 13C-NMR shifts (e.g., carbonyl carbons at ~165–170 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 134.05 for C3H6N2O2 with 13C3) and isotopic distribution .
- HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases optimized for polar amides .
Q. How should researchers design control experiments to validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Expose to 40–60°C for 1–4 weeks; quantify intact compound using LC-MS .
- Statistical Reporting: Report mean ± SD of triplicate runs and use ANOVA to compare degradation rates across conditions .
Advanced Research Questions
Q. How can isotopic effects of 13C in this compound influence kinetic studies in metabolic pathway analysis?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : Measure reaction rates (e.g., enzymatic hydrolysis) for 13C3 vs. 12C analogs. Use Michaelis-Menten plots to compare and .
- Computational Modeling : Apply density functional theory (DFT) to predict isotopic shifts in transition states .
- Data Contradiction: If experimental KIE deviates from theoretical predictions, re-evaluate assumptions (e.g., solvent interactions, enzyme active-site dynamics) .
Q. What strategies resolve discrepancies in isotopic labeling efficiency when this compound is used in complex biological matrices?
- Methodological Answer :
- Matrix Effects : Spike labeled compound into plasma/tissue homogenates; quantify recovery via isotope dilution mass spectrometry (IDMS) .
- Signal Suppression : Optimize LC-MS ionization parameters (e.g., ESI voltage, desolvation temperature) to mitigate matrix interference .
- Contradiction Analysis: If recovery varies between labs, cross-validate protocols (e.g., sample prep, instrument calibration) and report inter-lab CV% .
Q. How do researchers ensure reproducibility in studies using this compound for tracer-based metabolic flux analysis?
- Methodological Answer :
- Protocol Standardization : Document all steps (e.g., cell culture conditions, extraction solvents) using FAIR principles .
- Data Sharing : Provide raw LC-MS/MS files, isotopic correction factors, and metadata in public repositories (e.g., MetaboLights) .
- Reproducibility Checklist:
- Confirm instrument sensitivity (LOD/LOQ) for 13C detection .
- Include negative controls (unlabeled tracer) to exclude background signals .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
- Error Propagation : Calculate combined uncertainties for IC50 values, incorporating isotopic purity and instrument error .
- Reporting: Specify statistical tests (e.g., Welch’s t-test for unequal variances) and justify sample sizes via power analysis .
Q. How should researchers address conflicting results in the literature regarding the reactivity of this compound with thiol-containing biomolecules?
- Methodological Answer :
- Systematic Review : Compare reaction conditions (pH, temperature, molar ratios) across studies .
- Replication Studies : Repeat key experiments with controlled variables (e.g., degassed buffers to prevent oxidation) .
- Contradiction Framework: Use Bradford Hill criteria to assess causality (e.g., temporal sequence, biological plausibility) .
Tables for Methodological Reference
| Technique | Key Parameters | Evidence Source |
|---|---|---|
| 13C-NMR | δ 165–170 ppm (carbonyl), D2O solvent | |
| LC-MS/MS | m/z 134.05 ([M+H]+), 0.1% formic acid | |
| Stability Testing | 40°C/75% RH, pH 7.4 buffer, 4-week study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
